13-O-Deacetyltaxumairol Z

Übersicht

Beschreibung

13-O-Deacetyltaxumairol Z is a natural product found in Taxus wallichiana and Taxus mairei with data available.

Wissenschaftliche Forschungsanwendungen

Taxumairols, including 13-O-Deacetyltaxumairol Z, Isolated from Taxus Species : Taxumairols X-Z, including this compound, were isolated from the Taiwanese Taxus mairei. These compounds are derivatives of the 11(15-->1)-abeo-taxane system with an oxirane system. They were studied for their unique structural properties, derived from extensive 2D-NMR analysis (Shen et al., 2002).

Taxane Diterpenoids from Taxus Sumatrana : Taxumairol Q and 13-O-acetyl wallifoliol, alongside this compound, were isolated from the leaves and twigs of Taxus sumatrana. These compounds showed significant cytotoxicities against certain tumor cell lines, indicating their potential in cancer research (Shen et al., 2002).

Potential for Alzheimer's Disease Treatment : A study on Mannich base derivatives, including compounds structurally related to this compound, demonstrated multifunctional bioactivities relevant for Alzheimer's disease treatment. These included inhibition of enzymes like acetylcholinesterase, antioxidant activity, and neuroprotective effects (Cao et al., 2021).

Investigation in Histone Deacetylase Inhibitors for Cancer Treatment : Histone deacetylase inhibitors are a key area in cancer treatment research, and compounds like this compound may have relevance in this field due to their structural properties and biological activities (Zhao et al., 2020).

Exploration in HDAC6 Inhibitors for Multiple Myeloma : The study of histone deacetylase 6 (HDAC6) inhibitors, which could include derivatives of compounds like this compound, has shown promise in the treatment of multiple myeloma (Lee et al., 2018).

Potential Therapeutic Targets of DT-13 : While not directly related to this compound, this study highlights the therapeutic potential of DT-13, a compound with multiple pharmacological actions, including anti-tumor, anti-inflammatory, and immunomodulating effects. This research contextually enriches the understanding of similar compounds (Khan et al., 2018).

Research on Other Taxoids and Their Derivatives : Studies on taxumairol M and related compounds from Taxus mairei seeds, highlighting the importance of these compounds in the field of pharmacology and their potential therapeutic applications (Shen et al., 1999).

Wirkmechanismus

Target of Action

13-O-Deacetyltaxumairol Z is a natural compound isolated from extracts of the Formosan Taxus mairei The primary targets of this compound are currently not well-defined in the literature

Mode of Action

It is known to be an inhibitor

Biochemical Pathways

Given its origin from the taxus species, it may share some similarities with other taxane diterpenoids, which are known to interfere with microtubule function

Result of Action

As an inhibitor , it likely interferes with the normal function of its target molecules, leading to changes at the cellular level. More research is needed to elucidate these effects.

Biochemische Analyse

Biochemical Properties

13-O-Deacetyltaxumairol Z plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with microtubule-associated proteins, stabilizing microtubules and preventing their depolymerization. This interaction is crucial in the context of its potential anti-cancer properties, as it can inhibit cell division by stabilizing microtubules .

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound has been shown to induce apoptosis by activating caspase pathways and downregulating anti-apoptotic proteins. Additionally, it can alter the expression of genes involved in cell cycle regulation, thereby inhibiting cell proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to tubulin, promoting the assembly of microtubules and inhibiting their disassembly. This binding interaction is critical for its role in disrupting mitotic spindle formation, leading to cell cycle arrest at the G2/M phase. Furthermore, this compound can inhibit the activity of certain kinases, thereby modulating signal transduction pathways involved in cell growth and survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods. Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cell lines .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it can effectively inhibit tumor growth without significant toxicity. At higher doses, toxic effects such as myelosuppression and neurotoxicity have been observed. These findings highlight the importance of optimizing dosage to balance efficacy and safety .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes hydroxylation and conjugation reactions. Enzymes such as cytochrome P450 play a crucial role in its metabolism. The compound’s metabolites can also exert biological activity, contributing to its overall pharmacological effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion and active transport. Once inside the cell, it binds to intracellular proteins, influencing its localization and accumulation. The compound’s distribution is also affected by its binding to plasma proteins, which can modulate its bioavailability .

Subcellular Localization

The subcellular localization of this compound is critical for its activity. It predominantly localizes to the cytoplasm, where it interacts with microtubules. Additionally, it can be found in the nucleus, where it may influence gene expression by interacting with nuclear proteins. Post-translational modifications, such as phosphorylation, can also affect its localization and function .

Eigenschaften

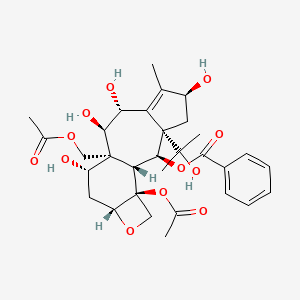

IUPAC Name |

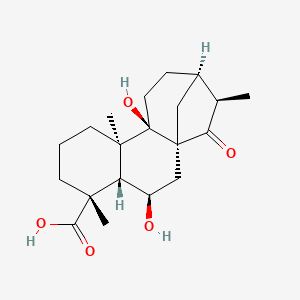

[(1R,2S,3S,5S,8R,9R,10R,11S,13R,16S)-16-acetyloxy-10-(acetyloxymethyl)-5,8,9,11-tetrahydroxy-3-(2-hydroxypropan-2-yl)-6-methyl-14-oxatetracyclo[8.6.0.03,7.013,16]hexadec-6-en-2-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H40O12/c1-15-19(34)12-30(28(4,5)39)22(15)23(36)25(37)29(13-40-16(2)32)20(35)11-21-31(14-41-21,43-17(3)33)24(29)26(30)42-27(38)18-9-7-6-8-10-18/h6-10,19-21,23-26,34-37,39H,11-14H2,1-5H3/t19-,20-,21+,23+,24-,25-,26-,29+,30-,31-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZPGQOGNFFVNFT-LPRGFTSCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(C3(C(CC4C(C3C(C2(CC1O)C(C)(C)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)COC(=O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@H]([C@@H]([C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@]2(C[C@@H]1O)C(C)(C)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)COC(=O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H40O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

604.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How was the structure of 13-O-Deacetyltaxumairol Z determined?

A2: The researchers utilized extensive two-dimensional (2D) nuclear magnetic resonance (NMR) analysis to determine the structure of this compound []. This technique allows for the identification of individual atoms and their connections within a molecule, leading to the complete structural assignment.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.